TAK-683

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

TAK-683 is an investigational peptide derivative of metastin that has been shown preclinically to be a potent metastin/GPR54 agonist both in vitro and in vivo. Administration of TAK-683 to male rats for 4 or 8 weeks has been shown to deplete GnRH in the hypothalamus and to reduce plasma FSH, LH and testosterone concentrations. The metastin analogue TAK-683 may be a promising candidate for further investigation in clinical trials in prostate cancer. A related metastin analogue, TAK-448, is also being evaluated in animal studies and in phase 1 clinical trials in prostate cancer

Scientific Research Applications

Hormonal and Ovarian Responses in Goats

TAK-683 has been studied for its effects on hormonal responses, particularly in relation to luteinizing hormone (LH) stimulation. Research has shown that low doses of TAK-683 can stimulate a surge-like release of LH in goats, leading to ovulation. This effect was observed in both intravenously and subcutaneously treated groups, indicating TAK-683's potential role in inducing ovulation in animal models (Kanai et al., 2017).

Effect on Pulsatile and Surge Mode Secretion of LH

Another study focused on the differential effects of TAK-683 on pulsatile and surge mode secretion of LH. In ovariectomized goats, continuous exposure to TAK-683 was found to suppress pulsatile GnRH and LH secretion, while still allowing for an LH surge upon estradiol infusion. This suggests a nuanced impact of TAK-683 on different modes of hormone secretion in goats (Tanaka et al., 2013).

Bioanalytical Method Development

The development of a bioanalytical method for TAK-448 (related to TAK-683) in human plasma using LC/MS/MS has been described. This method, which uses TAK-683 as an internal standard, is significant for clinical pharmacokinetic studies of TAK-448, highlighting the broader applications of TAK-683 in research methodologies (Kuze et al., 2013).

Development of Sensitive ELISAs for TAK-683

Researchers developed sensitive sandwich ELISAs for TAK-448 and TAK-683, demonstrating their utility in preclinical studies. These assays were specific, accurate, and could detect these peptides in rat plasma, providing tools for further investigation of these agents in preclinical settings (Yoshida et al., 2012).

Follicular Phase Administration in Goats

A study evaluating the effects of follicular phase administration of TAK-683 in goats found that it stimulates gonadotropin secretion and may result in ovulation of premature follicles. This research contributes to understanding TAK-683's impact on reproductive processes in animal models (Goto et al., 2014).

Pharmacokinetics and Efficacy in Rats

The pharmacokinetics, pharmacodynamics, and efficacy of TAK-448 and TAK-683 in male rats and a prostate cancer model were evaluated. This study is significant for understanding the therapeutic potential of these agents as anti-prostate cancer treatments (Tanaka et al., 2018).

LH Secretion at Different Luteal Phases

Research examining the response of LH secretion to TAK-683 at different stages of the luteal phase in goats indicates that the stimulatory effects of TAK-683 on LH secretion vary depending on the stage of the estrous cycle. This finding is relevant for reproductive biology and the potential manipulation of reproductive cycles in animal models (Rahayu et al., 2017).

Effect on Gonadotropin-Releasing Hormone Pulse Generator Activity

A study on the chronic administration of TAK-683 in goats revealed its profound suppressive effect on pulsatile LH secretion without affecting GnRH content, pituitary function, or GnRH pulse generator activity. This research helps in understanding the role of kisspeptin signaling in driving GnRH/LH pulses (Yamamura et al., 2014).

properties

CAS RN |

872719-49-8 |

|---|---|

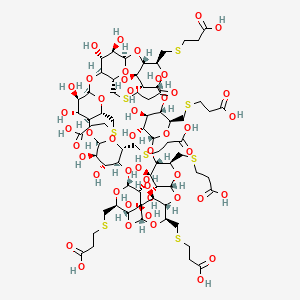

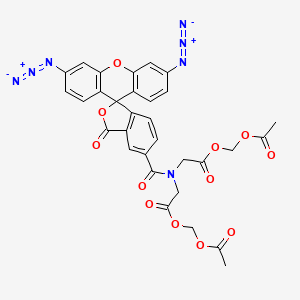

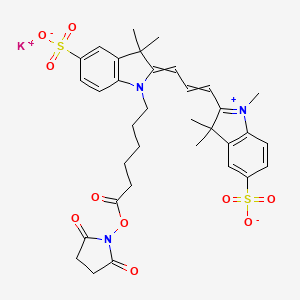

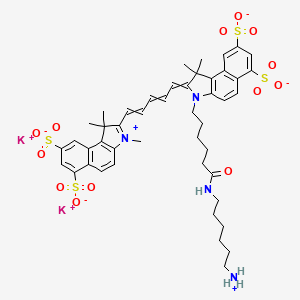

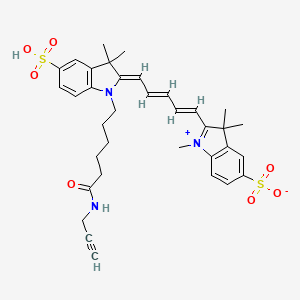

Molecular Formula |

C64H83N17O13 |

Molecular Weight |

1298.47 |

IUPAC Name |

(S)-2-((R)-2-((R)-2-acetamido-3-(4-hydroxyphenyl)propanamido)-3-(1H-indol-3-yl)propanamido)-N1-((8S,11S,17S,20S,21R)-8-(((S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamoyl)-17-benzyl-21-hydroxy-3-imino-11-isobutyl-10,13,16,19-tetraoxo-2,4,9,12,14,15,18-heptaazadocosan-20-yl)succinamide |

InChI |

InChI=1S/C64H83N17O13/c1-34(2)26-48(57(88)73-46(20-13-25-69-63(67)68-5)56(87)74-47(55(66)86)29-39-32-70-44-18-11-9-16-42(39)44)78-64(94)81-80-61(92)50(27-37-14-7-6-8-15-37)77-62(93)54(35(3)82)79-60(91)52(31-53(65)85)76-59(90)51(30-40-33-71-45-19-12-10-17-43(40)45)75-58(89)49(72-36(4)83)28-38-21-23-41(84)24-22-38/h6-12,14-19,21-24,32-35,46-52,54,70-71,82,84H,13,20,25-31H2,1-5H3,(H2,65,85)(H2,66,86)(H,72,83)(H,73,88)(H,74,87)(H,75,89)(H,76,90)(H,77,93)(H,79,91)(H,80,92)(H3,67,68,69)(H2,78,81,94)/t35-,46+,47+,48+,49-,50+,51-,52+,54+/m1/s1 |

InChI Key |

BDPDXFSIFWZPCE-PHOVXGMNSA-N |

SMILES |

O=C(N)[C@H](CC1=CNC2=C1C=CC=C2)NC([C@H](CCCNC(NC)=N)NC([C@H](CC(C)C)NC(NNC([C@H](CC3=CC=CC=C3)NC([C@H]([C@H](O)C)NC([C@H](CC(N)=O)NC([C@@H](CC4=CNC5=C4C=CC=C5)NC([C@@H](CC6=CC=C(O)C=C6)NC(C)=O)=O)=O)=O)=O)=O)=O)=O)=O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>5 years if stored properly |

solubility |

Soluble in DMSO, not soluble in water. |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

TAK-683, TAK 683, TAK683 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.